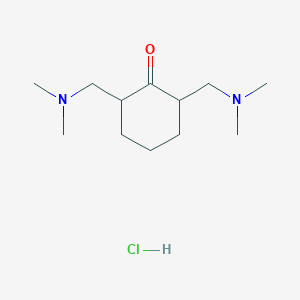
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms the dimethylaminomethyl groups at the 2 and 6 positions of the cyclohexanone ring. The reaction conditions usually involve an acidic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted cyclohexanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. The dimethylaminomethyl groups can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
- 2,6-Bis-(hydroxymethyl)pyridine
- 2,6-Bis-(bromomethyl)pyridine
Uniqueness
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is unique due to its cyclohexanone core, which provides a different steric and electronic environment compared to similar compounds with pyridine or other aromatic cores. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific research applications.
Properties
CAS No. |
20115-17-7 |
|---|---|
Molecular Formula |
C12H25ClN2O |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;/h10-11H,5-9H2,1-4H3;1H |
InChI Key |
JKDMLBMSEBGSQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(C1=O)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


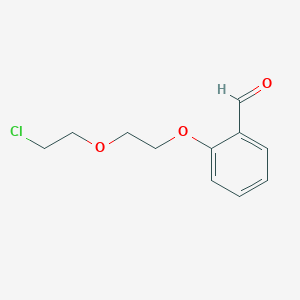
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
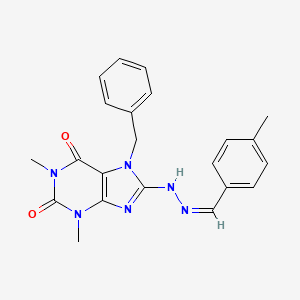
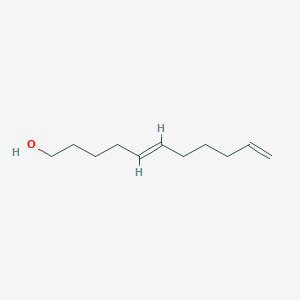
![Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate](/img/structure/B11963098.png)


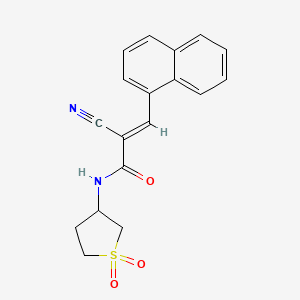

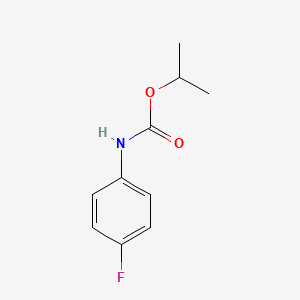

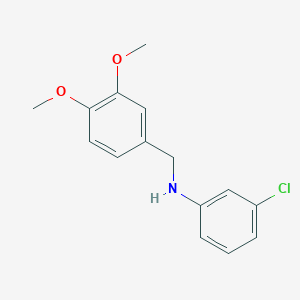
![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
